Cas no 2377606-33-0 (Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
![Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- structure](https://ja.kuujia.com/scimg/cas/2377606-33-0x500.png)
Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 化学的及び物理的性質
名前と識別子
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- Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid
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- インチ: 1S/C15H19BN2O4/c1-9-6-12-17-11(13(19)20)8-18(12)7-10(9)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,19,20)
- InChIKey: BIRGQIRNDBTSKG-UHFFFAOYSA-N
- SMILES: C12=NC(C(O)=O)=CN1C=C(B1OC(C)(C)C(C)(C)O1)C(C)=C2
Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248216-5g |
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid |
2377606-33-0 | 98% | 5g |
¥37255 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248216-1g |
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid |
2377606-33-0 | 98% | 1g |
¥8931 | 2023-03-11 | |
Chemenu | CM559710-1g |
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid |
2377606-33-0 | 95%+ | 1g |
$1145 | 2024-07-28 | |
Chemenu | CM559710-5g |
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid |
2377606-33-0 | 95%+ | 5g |
$4409 | 2024-07-28 | |
A2B Chem LLC | AZ99851-1g |
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid |
2377606-33-0 | 95% | 1g |
$499.00 | 2024-04-20 | |
A2B Chem LLC | AZ99851-5g |
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid |
2377606-33-0 | 95% | 5g |
$1968.00 | 2024-04-20 |
Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-に関する追加情報
Imidazo[1,2-a]pyridine-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS number 2377606-33-0, known as Imidazo[1,2-a]pyridine-2-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is particularly notable for its structural complexity and potential applications in drug discovery. The full name of the compound is Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, which highlights its intricate structure and functional groups.
The core structure of this compound is an imidazo[1,2-a]pyridine ring system. This bicyclic framework is characterized by a fused pyridine and imidazole ring system. The imidazole ring contributes to the molecule's aromaticity and stability, while the pyridine ring introduces electron-withdrawing effects that can influence the compound's reactivity and biological activity. The presence of a carboxylic acid group at position 2 further enhances the molecule's versatility in chemical reactions and biological interactions.
One of the most interesting aspects of this compound is its substituent at position 6: a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This substituent is a type of boron-containing moiety that has been widely studied for its role in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in organic synthesis for forming carbon-carbon bonds between aryl or alkenyl groups and boronic acids or esters. The presence of this group suggests that this compound may be used as a building block in constructing more complex molecules with diverse functionalities.
The methyl group at position 7 adds another layer of complexity to the molecule. This substitution can influence the compound's physical properties such as solubility and lipophilicity. Additionally, methyl groups are often involved in steric effects that can modulate the molecule's interactions with biological targets such as enzymes or receptors.
Recent studies have explored the potential of imidazo[1,2-a]pyridine derivatives in various therapeutic areas. For instance, researchers have investigated their role as kinase inhibitors due to their ability to bind to ATP-binding pockets on protein kinases. These findings have opened new avenues for developing targeted therapies against cancer and other diseases characterized by dysregulated kinase activity.
In terms of synthesis, this compound can be prepared through a combination of palladium-catalyzed cross-coupling reactions and traditional organic synthesis techniques. The use of dioxaborolane substituents facilitates these reactions by enabling efficient coupling with aryl halides or other electrophilic partners. The synthesis pathway also involves careful control over reaction conditions to ensure high yields and purity.
The application of this compound extends beyond drug discovery into materials science. Its unique electronic properties make it a candidate for use in organic electronics or optoelectronic devices. Researchers are actively exploring how modifications to the imidazo[1,2-a]pyridine core can enhance its performance in these applications.
From an environmental standpoint, understanding the degradation pathways and ecological impact of this compound is crucial. Studies have shown that certain imidazo[1,2-a]pyridine derivatives exhibit biodegradability under specific conditions. However, further research is needed to fully assess their environmental fate and potential risks.
In conclusion, Imidazo[1,2-a]pyridine-2-carboxylic acid stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in organic chemistry and pharmacology alike.
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